Cas no 1823064-87-4 ((5-Nitrofuran-2-yl)methanethiol)

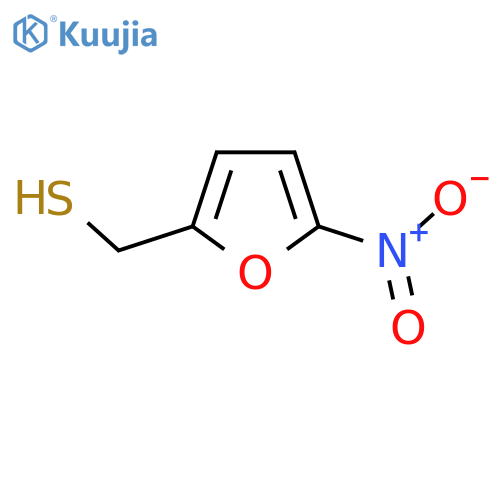

1823064-87-4 structure

商品名:(5-Nitrofuran-2-yl)methanethiol

(5-Nitrofuran-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

-

- EN300-1288907

- (5-nitrofuran-2-yl)methanethiol

- SCHEMBL5077063

- 1823064-87-4

- 2-Furanmethanethiol, 5-nitro-

- (5-Nitrofuran-2-yl)methanethiol

-

- インチ: 1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2

- InChIKey: CJABBMPSYURIQT-UHFFFAOYSA-N

- ほほえんだ: SCC1=CC=C([N+](=O)[O-])O1

計算された属性

- せいみつぶんしりょう: 158.99901420g/mol

- どういたいしつりょう: 158.99901420g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 60Ų

じっけんとくせい

- 密度みつど: 1.390±0.06 g/cm3(Predicted)

- ふってん: 286.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.86±0.10(Predicted)

(5-Nitrofuran-2-yl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288907-500mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 500mg |

$535.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-50mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 50mg |

$468.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-1000mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 1000mg |

$557.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-1.0g |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288907-100mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 100mg |

$490.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-10000mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 10000mg |

$2393.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-250mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 250mg |

$513.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-5000mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 5000mg |

$1614.0 | 2023-10-01 | ||

| Enamine | EN300-1288907-2500mg |

(5-nitrofuran-2-yl)methanethiol |

1823064-87-4 | 2500mg |

$1089.0 | 2023-10-01 |

(5-Nitrofuran-2-yl)methanethiol 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1823064-87-4 ((5-Nitrofuran-2-yl)methanethiol) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量